2-Methoxystypandrone
Overview
Description
2-Methoxystypandrone (2-MS) is a naphthoquinone compound that has been identified in various plants, including Polygonum cuspidatum and Rumex japonicus. It has been the subject of research due to its diverse pharmacological properties, including its potential as an immunomodulatory agent, its role in preserving blood-brain barrier (BBB) integrity, promoting neurogenesis, and its inhibitory effects on certain signaling pathways relevant to cancer and inflammation .
Synthesis Analysis
The total synthesis of 2-MS has been achieved through a 10-step process using a Diels-Alder approach, yielding the compound in 45% overall yield. This synthesis has allowed for the creation of various analogs of 2-MS, facilitating the study of its structure-activity relationships, particularly in the context of HRV 3C-protease inhibitory activity . The structure of 2-MS has been confirmed by synthesis as 6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione .
Molecular Structure Analysis
The molecular structure of 2-MS has been elucidated using various spectroscopic methods, including UV, IR, 1H-NMR, 13C-NMR, MS, and chemical degradation. It is characterized as 6-acetyl-5-hydroxy-2-methoxy-7-methyl-1,4-naphthoquinone . This structure has been confirmed by independent synthesis and is notable for being the first naphthoquinone described in the Rhamnus species .
Chemical Reactions Analysis
2-MS has been found to inhibit key enzymes such as Janus kinase 2 (JAK2) and IκB kinase (IKK), which are crucial in the signaling pathways for STAT3 and NF-κB, respectively. These pathways are frequently activated in cancer cells and contribute to oncogenesis. By inhibiting these enzymes, 2-MS can inhibit both interleukin-6-induced and constitutively-activated STAT3, as well as tumor necrosis factor-α-induced NF-κB activation . Furthermore, a biotinylated analog of 2-MS has been synthesized to identify JAK2 and IKK as its direct targets .
Physical and Chemical Properties Analysis
2-MS exhibits antioxidant activities, which have been studied in the context of in vitro culture systems for oocyte and embryo development. It has been shown to improve the quality of in vitro-produced bovine embryos, suggesting that its antioxidant properties may play a role in enhancing developmental competence . Additionally, 2-MS has been identified as a phytotoxic substance, capable of inhibiting the growth of various plant species, which may have implications for its use in biological weed management .
Scientific Research Applications
Inhibition of HRV 3C-Protease
2-Methoxystypandrone has been identified as an inhibitor of HRV 3C-protease, which is significant in research related to viral infections. A study demonstrated its inhibitory activity with an IC(50) value of 4.6 µM, indicating moderate selectivity. This compound was synthesized using a Diels-Alder approach and its structure-activity relationships were explored (Singh, Graham, Reamer, & Cordingley, 2001).
Dual Inhibitor of STAT3 and NF-κB Pathways
Research has shown that 2-Methoxystypandrone is a potent dual inhibitor of the STAT3 and NF-κB pathways. It's been used to investigate molecular targets and mechanisms, particularly in cancer research. This compound's effect on cancer cell growth and its interaction with proteins like JAK2 and IKK have been significant (Kuang, Sima, Liu, Li, Song, Zhang, & Yu, 2018).
Enhancement of In Vitro-Produced Bovine Embryo Quality
2-Methoxystypandrone has been used in veterinary science, particularly in improving the quality of in vitro-produced bovine embryos. It has shown positive effects on blastocyst development, cell number, and a decrease in apoptotic cells (Mesalam, Khan, Lee, Song, Chowdhury, Uddin, Park, & Kong, 2017).
Neuroprotective Effects in Acute Ischemic Stroke
In neurology, 2-Methoxystypandrone has demonstrated protective effects against cerebral ischemic/reperfusion-induced brain injury in mice. Its ability to enhance survival rate, ameliorate neurological deficits, and promote neurogenesis is notable (Chern, Wang, Liou, Hou, Chen, & Shen, 2014).
Antiproliferative Effects on Cancer Cells
Studies have revealed the antiproliferative effects of 2-Methoxystypandrone on cancer cells, particularly by triggering apoptosis and disrupting cell cycle phases. This is crucial in the context of developing potential treatments for leukemia (Qiu, Li, Lee, Lee, Lee, Cho, & Yoo, 2020).
Phytotoxic Properties for Weed Control
In agricultural science, the phytotoxic properties of 2-Methoxystypandrone have been explored for natural weed control. Its inhibitory effects on various plant species suggest potential as a biological herbicide (Islam, Iwasaki, Suenaga, & Kato‐Noguchi, 2017).
Broad Pharmacological Activities
Finally, its diverse pharmacotherapeutic efficacies, including anti-inflammatory, anticancer, antioxidant, and antimicrobial activities, position 2-Methoxystypandrone as a compound of interest in various biomedical fields (Khalil, Qazi, Nasir, Ahn, Shah, Ahmad, Sajjad, Ali, Naeem, Shah, Khan, Romman, Rehman, Haider, & Noor, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-6-4-8-12(14(18)11(6)7(2)15)9(16)5-10(19-3)13(8)17/h4-5,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHJHOVVYKCJJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=C(C2=O)OC)C(=C1C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234258 | |
Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methoxystypandrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methoxystypandrone | |
CAS RN |
85122-21-0 | |
Record name | 2-Methoxystypandrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85122-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085122210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxystypandrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 °C | |
Record name | 2-Methoxystypandrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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